molecular formula C11H13N B15233568 (1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine

(1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine

Cat. No.: B15233568
M. Wt: 159.23 g/mol
InChI Key: BKQHSLRUFYATMH-SFYZADRCSA-N
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Description

(1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine is a bicyclic amine compound with a unique structure that includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentadiene and an appropriate amine.

    Cycloaddition Reaction: A Diels-Alder reaction is performed between cyclopentadiene and a suitable dienophile to form the bicyclic core structure.

    Reduction: The resulting bicyclic compound is then subjected to reduction conditions to introduce the amine functionality at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imine or nitroso derivatives.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, imines, and other derivatives that can be further utilized in organic synthesis.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activity. It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: This compound shares a similar bicyclic structure but differs in functional groups and reactivity.

    (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid: Another bicyclic amine with different substituents and applications.

Uniqueness

(1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine is unique due to its specific stereochemistry and the presence of the methano bridge, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

(1S,8R)-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine

InChI

InChI=1S/C11H13N/c12-10-3-1-2-9-7-4-5-8(6-7)11(9)10/h1-3,7-8H,4-6,12H2/t7-,8+/m1/s1

InChI Key

BKQHSLRUFYATMH-SFYZADRCSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C3=C2C(=CC=C3)N

Canonical SMILES

C1CC2CC1C3=C2C(=CC=C3)N

Origin of Product

United States

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